molecular formula C12H9N3O2 B2505650 2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one CAS No. 938007-09-1

2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one

Cat. No. B2505650
CAS RN: 938007-09-1
M. Wt: 227.223
InChI Key: AXXKRLNLYLJZMB-UHFFFAOYSA-N
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Description

The compound “2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one” belongs to a class of compounds known as oxazolopyrimidines . These compounds are characterized by a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with an oxazole ring (a five-membered ring with one oxygen atom and one nitrogen atom) .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the fused oxazole and pyrimidine rings, with a methylphenyl group attached at the 2-position of the oxazole ring .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Oxazolopyrimidines have been reported to exhibit a wide range of pharmacological activities .

Future Directions

The future directions for research on “2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one” would likely involve further exploration of its synthesis, properties, and potential biological activities. Given the wide range of activities exhibited by oxazolopyrimidines, this compound could be a promising candidate for further study .

properties

IUPAC Name

2-(2-methylphenyl)-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-7-4-2-3-5-8(7)11-15-9-10(16)13-6-14-12(9)17-11/h2-6H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXKRLNLYLJZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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